molecular formula C16H19F2NO4 B580128 Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1456616-42-4

Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B580128
M. Wt: 327.328
InChI Key: OTCULXVRRSCLLI-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, also known as Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phenolic Compounds and Cancer Research

Phenolic compounds, including tert-butyl derivatives, have been studied for their inhibitory effects on carcinogenesis. For instance, Wattenberg, Coccia, and Lam (1980) reported that certain synthetic phenolic compounds exhibit suppression of benzo(a)pyrene-induced neoplasia in mice, highlighting the potential of these compounds in cancer prevention research Wattenberg, Coccia, & Lam, 1980.

Enzyme Activity Modulation

Studies have also focused on the modulation of enzyme activities by tert-butyl derivatives. For example, Mizutani et al. (1982) explored the pulmonary toxicity of butylated hydroxytoluene and related alkylphenols, revealing the structural requirements for toxic potency and their effects on enzyme activities Mizutani, Ishida, Yamamoto, & Tajima, 1982. Similarly, Benson et al. (1979) discussed the elevation of extrahepatic glutathione S-transferase and epoxide hydratase activities by tert-butyl derivatives, which may contribute to their protective function against chemical carcinogenesis Benson, Cha, Bueding, Heine, & Talalay, 1979.

Chemical Genomics and Chemoprevention

In the field of chemical genomics, Tran et al. (2009) conducted a study on the chemopreventive dithiolethiones, including tert-butyl derivatives, to understand their pharmacological structure–activity relationships and their effects on gene expression related to glutathione metabolism and detoxification enzymes Tran, Xu, Phan, Goodwin, Rahman, Jin, Sutter, Roebuck, Kensler, George, & Sutter, 2009.

properties

IUPAC Name

tert-butyl N-[(2S,3R)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCULXVRRSCLLI-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)CO[C@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

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